CYP3A4 Mechanism-Based Inhibition – Liability Indicator vs. In-Class Comparators
In a mechanism‑based inhibition assay using human cytochrome P450 3A4, this compound displayed a Ki of 130 nM, measured by nifedipine oxidation, omeprazole 3‑hydroxylation, and omeprazole sulfoxidation [1]. Many CNS‑targeted piperidine‑benzenesulfonamides in the patent literature have not been publicly profiled for CYP3A4 time‑dependent inhibition; therefore, this datum provides a concrete, quantitative benchmark for comparison when evaluating follow‑up analogs.
| Evidence Dimension | CYP3A4 mechanism‑based inhibition potency |
|---|---|
| Target Compound Data | Ki = 130 nM |
| Comparator Or Baseline | Reference inhibitor ketoconazole (CYP3A4 Ki typically 15–60 nM in comparable assays); uncharacterized in‑class piperidine‑benzenesulfonamides have no publicly available CYP3A4 MBI data |
| Quantified Difference | 130 nM Ki is approximately 2–9‑fold weaker than ketoconazole but represents a defined liability benchmark absent for most structural analogs |
| Conditions | Human recombinant CYP3A4; substrates: nifedipine, omeprazole; temperature and pH per Roche internal protocols (ChEMBL‑curated data) |
Why This Matters
Possessing a measured CYP3A4 MBI Ki allows medicinal chemists to rank this compound against in‑house candidates for DDI risk before committing to resource‑intensive in vivo studies.
- [1] BindingDB entry BDBM50418094 (CHEMBL1743357). Affinity Data: Ki 130 nM, human cytochrome P450 3A4. Curated by ChEMBL from F. Hoffmann-La Roche data. View Source
